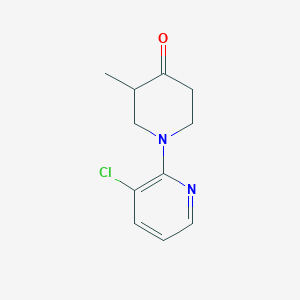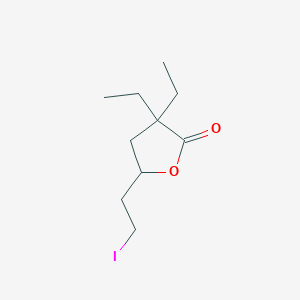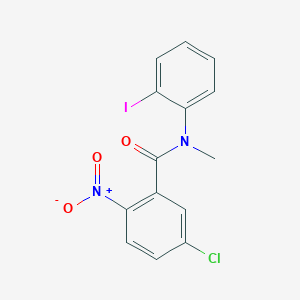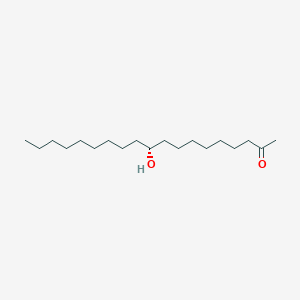![molecular formula C12H16Cl2N2 B14225631 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline CAS No. 823189-91-9](/img/structure/B14225631.png)
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is an organic compound that features a dichlorinated aniline core with a pyrrolidine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of 2,4-dichloroaniline with 2-(pyrrolidin-1-yl)ethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms on the aniline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine moiety can enhance binding affinity and selectivity, while the dichloroaniline core can modulate the compound’s electronic properties. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 4-(2-(Pyrrolidin-1-yl)ethyl)aniline hydrochloride
- 2-(Pyrrolidin-1-ylmethyl)aniline
- 4-(Pyrrolidin-1-ylcarbonyl)aniline
Uniqueness
2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline is unique due to the presence of both dichloro and pyrrolidine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dichloro groups can enhance the compound’s stability and reactivity, while the pyrrolidine ring can improve its binding interactions with biological targets.
特性
CAS番号 |
823189-91-9 |
|---|---|
分子式 |
C12H16Cl2N2 |
分子量 |
259.17 g/mol |
IUPAC名 |
2,4-dichloro-N-(2-pyrrolidin-1-ylethyl)aniline |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-3-4-12(11(14)9-10)15-5-8-16-6-1-2-7-16/h3-4,9,15H,1-2,5-8H2 |
InChIキー |
MKGNUKKIQIPYCE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCNC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)





![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![(E)-1-[4-(2-Bromoethoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14225619.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
